molecular formula C9H10N2O B13112527 1,6-Dimethyl-1H-indazol-5-ol

1,6-Dimethyl-1H-indazol-5-ol

Cat. No.: B13112527
M. Wt: 162.19 g/mol
InChI Key: LCLIYHBIRAKVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the hydroxyl group at the 5-position and the methyl groups at the 1- and 6-positions make this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with acetic anhydride followed by reduction and cyclization can yield this compound. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-indazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine during synthesis.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Dimethyl-1H-indazol-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family, lacking the methyl and hydroxyl groups.

    2H-Indazole: A structural isomer with different electronic properties.

    1-Methyl-1H-indazole: Similar to 1,6-Dimethyl-1H-indazol-5-ol but with only one methyl group.

Uniqueness

This compound is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,6-dimethylindazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(4-9(6)12)5-10-11(8)2/h3-5,12H,1-2H3

InChI Key

LCLIYHBIRAKVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.